![molecular formula C18H13NOS B2953191 5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole CAS No. 338780-38-4](/img/structure/B2953191.png)

5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

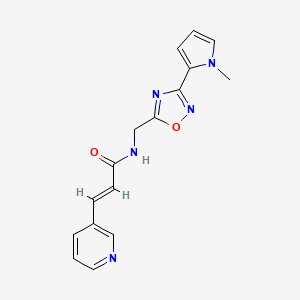

“5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole” is a complex organic compound that contains a pyrrole ring. Pyrrole is a five-membered aromatic heterocycle, renowned for its aromatic properties, which can be attributed to the presence of a delocalized pi electron system . The compound also contains a phenoxyphenyl group and a thieno group, which are likely to contribute to its chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of “5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole” is likely to be complex due to the presence of the pyrrole, phenoxyphenyl, and thieno groups. The pyrrole group contributes to the aromaticity of the molecule, with a lone pair of electrons on the nitrogen atom forming part of the aromatic π-electron system .Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air. It is soluble in water and other polar solvents due to its polar nature . The physical and chemical properties of “5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole” would depend on the specific structure and functional groups present in the molecule.Scientific Research Applications

Pharmaceuticals

Pyrrole-based compounds are known for their biological activity and are used in the development of various therapeutic agents including antibiotics , anti-inflammatory drugs , cholesterol-reducing drugs , and antitumor agents .

Polymers

Polypyrrole, a polymer of pyrrole, is a conductive polymer used in electronics and material science for its electrical conductivity .

Organic Synthesis

Pyrrole serves as a building block in the synthesis of complex organic compounds, including natural products and pharmaceuticals .

Catalysis

Pyrroles are utilized as catalysts for polymerization processes, corrosion inhibitors, preservatives, solvents for resin, and in metallurgical processes .

Material Science

Pyrrole derivatives play a role in material science, particularly in the development of new materials with specific properties such as luminescence or conductivity .

Biological Science

In biological science, pyrrole-fused compounds are used in the synthesis of biologically important naturally occurring alkaloids and synthetic heterocyclic derivatives .

Safety And Hazards

Pyrrole is classified as a flammable liquid and vapor. It is also toxic if swallowed, causes serious eye damage, and is harmful if inhaled . The safety and hazards associated with “5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole” would depend on its specific structure and functional groups, and appropriate safety data sheets should be consulted when handling this compound.

Future Directions

The future directions for research on “5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole” could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications. Given the wide range of biological activities exhibited by pyrrole derivatives, this compound could be a promising candidate for the development of new pharmaceuticals or other bioactive compounds .

properties

IUPAC Name |

5-(4-phenoxyphenyl)thieno[2,3-c]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NOS/c1-2-4-16(5-3-1)20-17-8-6-15(7-9-17)19-12-14-10-11-21-18(14)13-19/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPRODNISMKCTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=C4C=CSC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2953109.png)

![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B2953110.png)

![2-Methoxy-5-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)sulfamoyl]benzamide](/img/structure/B2953114.png)

![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2953116.png)

![N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2953119.png)

![6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2953123.png)